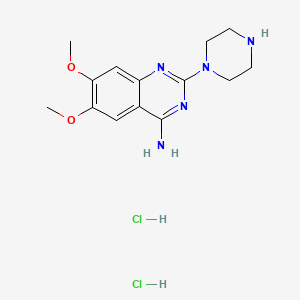
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N5O2 . It is a derivative of quinazoline and is related to drugs such as prazosin and terazosin .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring substituted with amino and methoxy groups, and a piperazine ring . The molecular weight is 362.25484 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.25484 and a molecular formula of C14H21Cl2N5O2 . It is related to prazosin, which is a white, crystalline substance, slightly soluble in water and isotonic saline .科学的研究の応用
Implications in Medicinal Chemistry
Quinazoline derivatives, including those similar to 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, play a significant role in medicinal chemistry due to their extensive biological activities. These compounds are part of over 200 naturally occurring alkaloids and have inspired the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones with notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and bioavailability of these derivatives have the potential to address the challenge of antibiotic resistance, highlighting their importance in drug discovery and development (Tiwary et al., 2016).
Anti-colorectal Cancer Activity
Research on quinazoline derivatives has also demonstrated their efficacy in anti-colorectal cancer applications. These compounds modulate the expression of genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. The structural flexibility of quinazoline derivatives, allowing for the inclusion of various functional groups, has been instrumental in developing analogues with potent anticancer properties (Moorthy et al., 2023).
Role in Central Nervous System Disorders
Piperazine derivatives, closely related to the compound , have been applied in treating central nervous system (CNS) disorders such as depression, psychosis, and anxiety. Their metabolism and transformation into active metabolites that interact with serotonin and other neurotransmitter receptors underline their therapeutic potential. This area of research continues to evolve, with ongoing studies to understand the pharmacological actions and implications for drug development (Caccia, 2007).
Therapeutic Uses and Patent Insights
The therapeutic versatility of piperazine derivatives is evident from their inclusion in various drugs across multiple therapeutic categories, including antipsychotic, antihistamine, and anticancer, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, demonstrating the importance of structural diversity in drug design. Patents and scientific investigations into piperazine-based molecules reflect a broad interest in exploring this scaffold for drug discovery, underscoring the potential for developing novel therapeutic agents (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The use of piperazine as a core structural element in developing potent anti-TB molecules underlines its significance in addressing tuberculosis and its drug-resistant strains. This review emphasizes the importance of the piperazine scaffold in medicinal chemistry, offering insights into design strategies and the potential for creating effective anti-mycobacterial agents (Girase et al., 2020).
特性
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUPMCNACJUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |
CAS RN |
60548-08-5 |
Source


|
| Record name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)
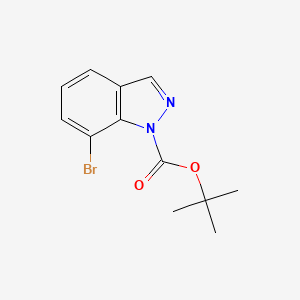
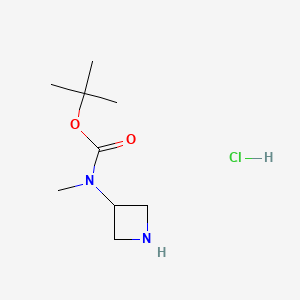
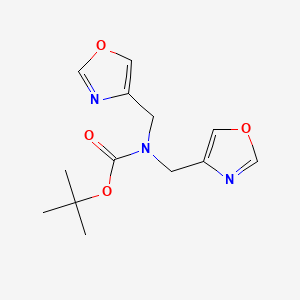
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)
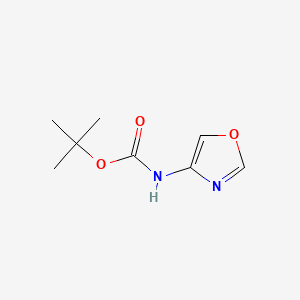

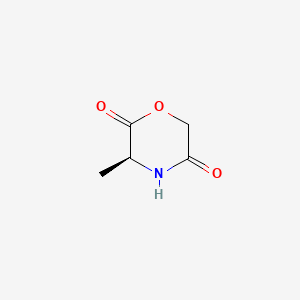

![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)